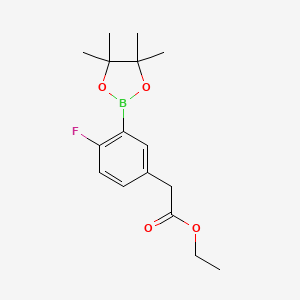

Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Vue d'ensemble

Description

Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is an organic compound with the molecular formula C16H22BFO4. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a boronic ester derivative, which makes it a valuable intermediate in the synthesis of complex organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves a multi-step process. One common method includes the borylation of a suitable precursor, such as an aryl halide, using a palladium catalyst. The reaction conditions often involve the use of a base, such as potassium acetate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation Reactions: The compound can be oxidized to form the corresponding boronic acid, which can further react to form other derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium acetate, used to deprotonate intermediates.

Solvents: DMF, toluene, or ethanol, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate involves its ability to participate in cross-coupling reactions, forming new carbon-carbon bonds. The boronic ester group acts as a nucleophile, reacting with electrophilic species such as aryl halides in the presence of a palladium catalyst. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately forming the desired product .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester derivative used in similar cross-coupling reactions.

(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: A compound with similar reactivity and applications.

Uniqueness

Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the fluoro group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Activité Biologique

Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H20BFO4

- Molecular Weight : 322.14 g/mol

- CAS Number : Not specifically listed but related compounds indicate a focus on the dioxaborolane moiety.

Antimicrobial Activity

Recent studies have indicated that compounds related to the dioxaborolane structure exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for similar compounds against multidrug-resistant Staphylococcus aureus ranged from 4–8 μg/mL .

- The compound demonstrated activity against Mycobacterium abscessus and Mycobacterium smegmatis with comparable MIC values .

Anticancer Activity

Research has highlighted the anticancer potential of ethyl derivatives with dioxaborolane groups:

- A derivative exhibited potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 of 0.126 μM, indicating strong anti-proliferative properties .

- The compound also showed a significant reduction in lung metastasis in mouse models, outperforming known treatments like TAE226 .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- EGFR Inhibition : Some derivatives have been shown to inhibit EGFR phosphorylation and induce apoptosis in cancer cell lines .

- Matrix Metalloproteinase Inhibition : The compound exhibited off-target activity by inhibiting MMP-2 and MMP-9, which are involved in tumor metastasis and invasion .

Safety and Toxicity

Safety evaluations are crucial for any therapeutic candidate:

- In vivo studies indicated acceptable toxicity profiles at high oral doses (up to 800 mg/kg) in rodent models .

- The compound did not show significant inhibition of the hERG channel, suggesting a low risk for cardiac side effects .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various dioxaborolane derivatives against resistant bacterial strains. This compound was among the compounds tested and showed promising results with MIC values indicating effective antimicrobial action .

- Preclinical Cancer Study : In a preclinical model involving TNBC cells injected into BALB/c nude mice, treatment with this compound resulted in a significant reduction in metastatic nodules compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment .

Propriétés

IUPAC Name |

ethyl 2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BFO4/c1-6-20-14(19)10-11-7-8-13(18)12(9-11)17-21-15(2,3)16(4,5)22-17/h7-9H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCZXEKKIGVXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729371 | |

| Record name | Ethyl [4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198615-88-1 | |

| Record name | Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198615-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.